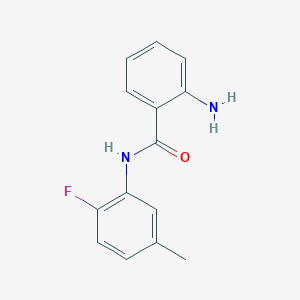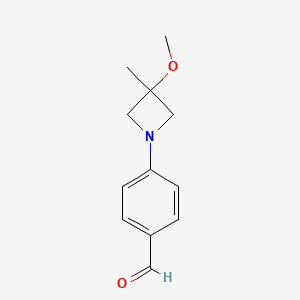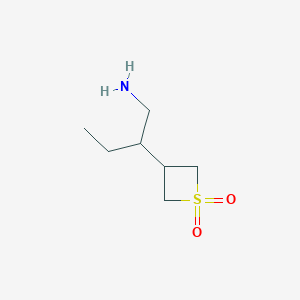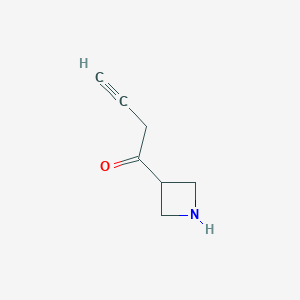![molecular formula C10H14O2 B13180135 5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one](/img/structure/B13180135.png)
5-Oxaspiro[bicyclo[4.2.0]octane-7,1'-cyclobutane]-8-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Oxaspiro[bicyclo[420]octane-7,1’-cyclobutane]-8-one is a complex organic compound characterized by its unique spirocyclic structure This compound features a bicyclo[42
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one can be achieved through several methods. One notable method involves the cycloisomerization of alkylidenecyclopropane acylsilanes. This reaction is catalyzed by Lewis acids and proceeds through a tandem Prins addition, ring expansion, and 1,2-silyl shift . The starting materials are readily available, and the reaction conditions are mild, making this method efficient and practical.
Industrial Production Methods
While specific industrial production methods for 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using continuous flow reactors, and employing scalable purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, altering the compound’s reactivity and properties.
Reduction: Reduction reactions can remove oxygen atoms or introduce hydrogen atoms, modifying the compound’s structure.
Substitution: Substitution reactions can replace specific atoms or groups within the molecule, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes. Substitution reactions can result in a wide range of derivatives with different functional groups.
Applications De Recherche Scientifique
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Research into its pharmacological properties could lead to the development of new therapeutic agents.
Industry: Its reactivity and stability make it useful in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one exerts its effects involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. The pathways involved depend on the specific biological or chemical context in which the compound is used.
Comparaison Avec Des Composés Similaires
Similar Compounds
Bicyclo[4.2.0]octane: Shares the bicyclic core but lacks the spirocyclic fusion with cyclobutane.
Bicyclo[3.2.0]heptane: Another bicyclic compound with a different ring size and structure.
Spiro[5.5]undecane: A spirocyclic compound with a different ring system.
Uniqueness
5-Oxaspiro[bicyclo[4.2.0]octane-7,1’-cyclobutane]-8-one is unique due to its combination of a bicyclo[4.2.0]octane core and a spirocyclic cyclobutane ring. This structure imparts distinct chemical and physical properties, making it a valuable compound for research and application in various fields.
Propriétés
Formule moléculaire |
C10H14O2 |
|---|---|
Poids moléculaire |
166.22 g/mol |
Nom IUPAC |
spiro[2-oxabicyclo[4.2.0]octane-8,1'-cyclobutane]-7-one |
InChI |
InChI=1S/C10H14O2/c11-8-7-3-1-6-12-9(7)10(8)4-2-5-10/h7,9H,1-6H2 |
Clé InChI |
MWQWZWULWVTPPI-UHFFFAOYSA-N |
SMILES canonique |
C1CC2C(C3(C2=O)CCC3)OC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![5-[5-(Chloromethyl)oxolan-2-yl]-N-phenyl-1,3,4-oxadiazol-2-amine](/img/structure/B13180087.png)
![(2S)-2-[3-(4-methoxyphenyl)prop-2-enamido]propanoic acid](/img/structure/B13180091.png)
![4-{5-Oxo-6-azaspiro[3.4]octan-8-yl}benzonitrile](/img/structure/B13180092.png)
![N-[(Azepan-3-yl)methyl]propanamide](/img/structure/B13180099.png)

![3-(Propan-2-YL)-3H,4H,5H,6H,7H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B13180101.png)




